Furan-2-yl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
Overview
Description
Furan-2-yl(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)methanone is a complex organic compound that features a furan ring and an azabicyclo octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone typically involves multi-step organic reactions. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher yield reactions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the furan ring or the azabicyclo octane structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction can yield different alcohols or amines.
Scientific Research Applications
Furan-2-yl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Furan-2-yl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The furan ring and azabicyclo octane structure allow it to fit into specific binding sites, influencing biological pathways and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: These compounds share the azabicyclo[3.2.1]octane scaffold and have similar biological activities.
Furan Derivatives: Compounds with a furan ring that exhibit similar chemical reactivity.
Uniqueness
Furan-2-yl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone is unique due to its combination of a furan ring and an azabicyclo octane structure, which provides a distinct set of chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
furan-2-yl-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-14(2)7-11-8-15(3,9-14)10-16(11)13(17)12-5-4-6-18-12/h4-6,11H,7-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTUNRXWCZUNDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C3=CC=CO3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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